molecular formula C24H21NO3 B10826311 2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid CAS No. 337510-16-4

2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid

Cat. No.: B10826311
CAS No.: 337510-16-4
M. Wt: 371.4 g/mol
InChI Key: KIGCTKNPXSPYMQ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-213129 is a small molecule drug that acts as a selective inhibitor of glycine transporter 1 (GlyT1). This compound has been investigated for its potential therapeutic effects on cognitive disorders, particularly those related to the central nervous system .

Preparation Methods

The preparation of R-213129 involves several synthetic routes and reaction conditions. One common method includes the use of aromatic compounds and their intermediates. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

R-213129 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a model compound to study the inhibition of glycine transporters and their effects on neurotransmission.

    Biology: Investigated for its role in modulating glycine levels in the central nervous system and its potential therapeutic effects on cognitive disorders.

    Medicine: Explored as a potential treatment for cognitive impairments and other neurological conditions.

    Industry: Utilized in the development of new therapeutic agents targeting glycine transporters.

Mechanism of Action

R-213129 exerts its effects by selectively inhibiting glycine transporter 1 (GlyT1). This inhibition leads to an increase in glycine levels in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors is crucial for synaptic plasticity and cognitive functions .

Comparison with Similar Compounds

R-213129 is unique in its selective inhibition of glycine transporter 1. Similar compounds include:

R-213129 stands out due to its specific molecular structure and its potential therapeutic effects on cognitive disorders.

Properties

CAS No.

337510-16-4

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid

InChI

InChI=1S/C24H21NO3/c1-25(17-24(26)27)15-13-22(20-5-3-2-4-6-20)12-9-19-7-10-21(11-8-19)23-14-16-28-18-23/h2-8,10-11,13-14,16,18H,15,17H2,1H3,(H,26,27)/b22-13-

InChI Key

KIGCTKNPXSPYMQ-XKZIYDEJSA-N

Isomeric SMILES

CN(C/C=C(/C#CC1=CC=C(C=C1)C2=COC=C2)\C3=CC=CC=C3)CC(=O)O

Canonical SMILES

CN(CC=C(C#CC1=CC=C(C=C1)C2=COC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.